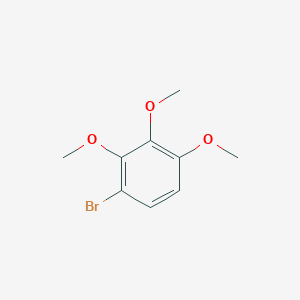

1-ブロモ-2,3,4-トリメトキシベンゼン

概要

説明

Synthesis Analysis

The synthesis of 1-Bromo-2,3,4-trimethoxybenzene and related compounds often involves multi-step chemical reactions, leveraging different synthetic strategies. For example, the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone, a related compound, is achieved from trimethoxybenzene through methylation and a subsequent Friedel-Crafts reaction, indicating the versatile routes available for synthesizing bromo-trimethoxybenzene derivatives (W. Jin, 2011). Another method involves the Sandmeyer reaction, starting from trimethoxyaniline, to synthesize 1-Bromo-3,4,5-trimethoxybenzene, showcasing the diverse synthetic approaches for these compounds (S. Hong, 2001).

Molecular Structure Analysis

The molecular structure of bromo-trimethoxybenzene derivatives has been extensively studied, revealing detailed insights into their crystalline forms and molecular conformations. For instance, the crystal structures of related compounds have been reported, highlighting the importance of X-ray crystallography in understanding the molecular arrangements and interactions within these substances (N. Arockia Samy & V. Alexander, 2012).

科学的研究の応用

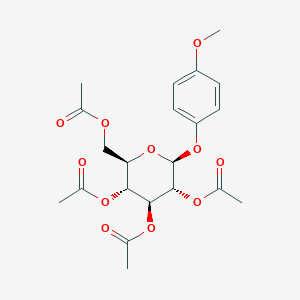

水系における誘導体化剤

1-ブロモ-2,3,4-トリメトキシベンゼンは、水系における遊離塩素、遊離臭素、ブロマミン、臭化物の定量のための誘導体化剤として使用できます . これは、飲料水、廃水、バラスト水、レクリエーション用水、洗浄剤など、さまざまな水系で特に有用です .

有機合成

1-ブロモ-2,3,4-トリメトキシベンゼンは、有機合成で使用される重要な原料および中間体です . 幅広い有機化合物を合成するために使用でき、新素材や医薬品の開発に貢献しています。

医薬品

この化合物は、製薬業界で重要な役割を果たしています . さまざまな薬物の合成に使用でき、新しい治療法や治療の開発に貢献しています。

農薬

1-ブロモ-2,3,4-トリメトキシベンゼンは、農薬の製造にも使用されます . 農業慣行に不可欠な殺虫剤、除草剤、その他の化学物質を合成するために使用できます。

染料

この化合物は、染料の製造に使用されます . さまざまな染料を合成するために使用でき、染料、印刷、およびその他の着色剤を必要とする業界に貢献しています。

消毒剤

作用機序

Target of Action

1-Bromo-2,3,4-trimethoxybenzene is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to create more complex molecules in chemical reactions .

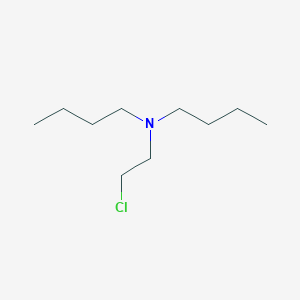

Mode of Action

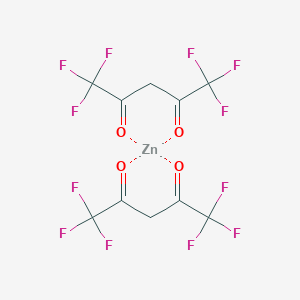

The compound is often used in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

As a synthetic reagent, 1-Bromo-2,3,4-trimethoxybenzene doesn’t directly participate in any biochemical pathways. The products of its reactions can be used to synthesize various bioactive compounds .

Result of Action

The primary result of 1-Bromo-2,3,4-trimethoxybenzene’s action is the formation of new organic compounds via carbon-carbon bond formation . These compounds can have a wide range of properties and uses, depending on the specific organoboron reagents used in the reaction .

Safety and Hazards

特性

IUPAC Name |

1-bromo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQJLVIFMFOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292665 | |

| Record name | 1-bromo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10385-36-1 | |

| Record name | 10385-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

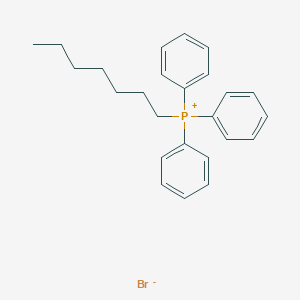

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)